REACTION_CXSMILES
|
[CH:1]([C:3]1[N:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17]C(C)(C)C)=O)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)=[O:2].F[C:23](F)(F)C(O)=O.C(OC(=O)C)(=O)C.C(=O)([O-])O.[Na+]>ClCCl>[C:15]([N:12]1[CH2:13][CH2:14][N:9]([C:6]2[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[N:8][CH:7]=2)[CH2:10][CH2:11]1)(=[O:17])[CH3:23] |f:3.4|
|
Name
|
|
Quantity
|
270.4 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0.105 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 5 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (methanol:dichloromethane=1:30)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)C=1C=CC(=NC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147 mg | |
YIELD: PERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |